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Compound of Interest

Compound Name: ROCK-IN-D2

CAS No.: 1219721-78-4

Cat. No.: B610547

Get Quote

Executive Summary
ROCK-IN-D2 is a highly potent, ATP-competitive small molecule inhibitor of the Rho-associated

coiled-coil containing protein kinases (ROCK). While frequently labeled as a "selective" inhibitor

in vendor catalogs, this designation refers to its selectivity over non-ROCK kinases (e.g., PKA,

PKC, MLCK) rather than differentiation between the ROCK1 and ROCK2 isoforms.

Key Technical Profile:

Chemical Identity: DA-77523 (C₂₂H₂₈N₆O)[1]

Primary Mechanism: ATP-competitive inhibition of the kinase domain.

Isoform Selectivity:Negligible. It functions as a Dual Pan-ROCK Inhibitor.

Potency: Single-digit nanomolar (IC₅₀ < 10 nM).

The Selectivity Profile: ROCK1 vs. ROCK2
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Contrary to inhibitors like Belumosudil (KD025), which exhibits ~20-fold selectivity for ROCK2,

ROCK-IN-D2 inhibits both isoforms with near-equal potency. This makes it an excellent tool for

total ROCK ablation but unsuitable for dissecting isoform-specific phenotypes.

Quantitative Inhibition Data (Cell-Free Assay)
The following data represents the inhibitory concentration (IC₅₀) required to reduce kinase

activity by 50% in a Z'-LYTE™ assay setting.

Target Kinase IC₅₀ (nM)
Selectivity Ratio
(ROCK1/ROCK2)

Classification

ROCK1 6 nM — Potent Inhibition

ROCK2 4 nM — Potent Inhibition

Selectivity — 1.5-fold Non-Selective (Dual)

Structural Basis for Lack of Selectivity
ROCK1 and ROCK2 share 92% sequence identity within their kinase domains and 100%

identity within the ATP-binding pocket.

Mechanism: ROCK-IN-D2 utilizes a pyrimidine-urea scaffold (similar to Fasudil derivatives)

that forms hydrogen bonds with the hinge region (Met156 in ROCK1 / Met172 in ROCK2).

Why it isn't isoform-selective: Isoform-selective inhibitors (e.g., KD025) typically exploit

subtle differences in the linker region or induced-fit pockets adjacent to the ATP site. ROCK-
IN-D2 binds to the conserved ATP pocket, resulting in equipotent inhibition.

Mechanism of Action & Signaling Pathway
ROCK-IN-D2 acts by competitively displacing ATP from the active site of the ROCK kinase

domain. This blockade prevents the phosphorylation of downstream effectors critical for

cytoskeletal dynamics.

Pathway Visualization
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The diagram below illustrates the downstream consequences of ROCK inhibition by ROCK-IN-
D2, specifically the blockade of Myosin Light Chain (MLC) phosphorylation and LIM Kinase

(LIMK) activation.
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Caption: ROCK-IN-D2 blocks both ROCK1/2, preventing MLC phosphorylation and inhibiting

actomyosin contraction.

Experimental Validation Protocols
To validate the activity and "selectivity" (or lack thereof) of ROCK-IN-D2 in your own lab, use

the following standardized protocols.
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A. In Vitro Kinase Assay (Z'-LYTE™)
This FRET-based assay is the industry standard for determining IC₅₀ values.

Reagent Prep: Prepare 4X Test Compound (ROCK-IN-D2) in 1% DMSO. Prepare

Kinase/Peptide mixture (ROCK1 or ROCK2 + Ser/Thr Peptide).

Reaction:

Add 2.5 µL 4X Compound.

Add 5 µL Kinase/Peptide Mix.

Add 2.5 µL ATP Solution (Km apparent: ~10 µM).

Incubation: Incubate at Room Temperature for 1 hour.

Development: Add Development Reagent (cleaves non-phosphorylated peptides).

Read: Measure Fluorescence Ratio (Coumarin/Fluorescein).

Calculation: Plot % Inhibition vs. Log[Concentration].

Success Criterion: Z'-factor > 0.7.

B. Cellular Assay: Stress Fiber Disassembly
Because ROCK-IN-D2 is cell-permeable, its potency is best visualized via actin cytoskeleton

staining.

Cell Line: HeLa or NIH3T3 fibroblasts.

Treatment: Treat cells with ROCK-IN-D2 (10 nM - 100 nM) for 30-60 minutes.

Control: Y-27632 (10 µM) - Note the 100x lower dose required for ROCK-IN-D2.

Fixation: 4% Paraformaldehyde (15 min).

Staining: Phalloidin-TRITC (Actin) and DAPI (Nucleus).
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Observation: Loss of central stress fibers and cell rounding ("neurite-like" extensions)

confirms ROCK inhibition.

Comparison with Other ROCK Inhibitors
Understanding where ROCK-IN-D2 fits in the inhibitor landscape is crucial for experimental

design.

Inhibitor ROCK1 IC₅₀ ROCK2 IC₅₀
Selectivity
Type

Primary Use
Case

ROCK-IN-D2 6 nM 4 nM Pan-ROCK

High-potency

total ROCK

blockade.

Y-27632 140 nM 300 nM Pan-ROCK

General

reference

standard (less

potent).

Fasudil 1.9 µM 1.6 µM Pan-ROCK
Clinical research

(vasospasm).

Belumosudil

(KD025)
~10 µM 60 nM

ROCK2

Selective

Studying

isoform-specific

roles (e.g.,

autoimmunity).

Experimental Workflow Decision Tree
Use this logic to decide if ROCK-IN-D2 is the correct tool for your study.

Start: Define Goal Do you need to distinguish
ROCK1 vs ROCK2?

YES

NO (Total Blockade)

Use Belumosudil (KD025)
(ROCK2 Selective)

Use ROCK-IN-D2
(High Potency, Pan-Inhibitor)
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Caption: Decision matrix for selecting ROCK inhibitors based on selectivity requirements.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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